molecular formula C24H44O2 B14282939 Tetracosa-12,15-dienoic acid CAS No. 125213-36-7

Tetracosa-12,15-dienoic acid

Cat. No.: B14282939
CAS No.: 125213-36-7
M. Wt: 364.6 g/mol
InChI Key: WODWSHITRUNQBY-UHFFFAOYSA-N
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Description

Tetracosa-12,15-dienoic acid is a 24-carbon (C24) unsaturated fatty acid with two double bonds located at positions 12 and 15. Such fatty acids are critical in biological systems, influencing membrane fluidity, signaling pathways, and metabolic processes . The absence of direct data necessitates comparisons with structurally analogous compounds, such as shorter-chain dienoic acids (e.g., linoleic acid) and saturated C24 fatty acids (e.g., tetracosanoic acid), to infer its properties and functions.

Properties

CAS No.

125213-36-7

Molecular Formula

C24H44O2

Molecular Weight

364.6 g/mol

IUPAC Name

tetracosa-12,15-dienoic acid

InChI

InChI=1S/C24H44O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h9-10,12-13H,2-8,11,14-23H2,1H3,(H,25,26)

InChI Key

WODWSHITRUNQBY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC=CCC=CCCCCCCCCCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetracosa-12,15-dienoic acid can be synthesized through various methods. One common approach involves the preparation of fatty acid methyl esters (FAME) from rat erythrocyte lipids using thin layer chromatography (TLC). The total lipids isolated from rat erythrocytes are treated with methanolic-NaOH, followed by acid methanolysis to prepare the esters . Another method involves the use of sodium methoxide/methanol (NaOCH3/MeOH) or tetramethylguanidine/methanol (TMG/MeOH) for the methylester preparation of conjugated dienoic fatty acids .

Industrial Production Methods

Industrial production of this compound typically involves the extraction and purification of the compound from natural sources, such as plant seed oils. The process includes steps like lipid extraction, esterification, and chromatographic separation to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Tetracosa-12,15-dienoic acid undergoes various chemical reactions, including:

    Oxidation: The double bonds in the compound can be oxidized to form epoxides or hydroxylated derivatives.

    Reduction: The double bonds can be reduced to form saturated fatty acids.

    Substitution: The carboxylic acid group can participate in esterification or amidation reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is commonly employed.

    Substitution: Esterification can be carried out using methanol and sulfuric acid (H2SO4) as a catalyst.

Major Products Formed

    Oxidation: Epoxides, hydroxylated fatty acids.

    Reduction: Saturated fatty acids.

    Substitution: Methyl esters, amides.

Scientific Research Applications

Tetracosa-12,15-dienoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of tetracosa-12,15-dienoic acid involves its interaction with cellular membranes and enzymes. It can inhibit the activity of topoisomerase I and IIα, enzymes that play a crucial role in DNA replication and transcription. The compound stabilizes the DNA-protein complexes, thereby preventing the topological transformations of DNA .

Comparison with Similar Compounds

Key Observations :

  • Chain Length: this compound’s extended C24 chain enhances hydrophobicity compared to C18 analogs like linoleic acid, likely limiting its solubility in aqueous environments .
  • Double Bond Positions: The 12,15-diene system may influence enzymatic interactions (e.g., with lipoxygenases or desaturases), similar to how linoleic acid’s 9,12-diene structure directs oxidation into signaling molecules like hydroperoxides .
2.2 Bioactivity and Metabolic Pathways
  • Linoleic Acid (C18:2): A precursor for oxylipins (e.g., hydroperoxides and jasmonates) via lipoxygenase activity. Its oxidation products regulate plant stress responses and human inflammation . This compound may undergo analogous oxidation, but its longer chain could alter substrate specificity for enzymes.
  • Tetracosanoic Acid (C24:0): A saturated fatty acid primarily involved in structural lipid roles (e.g., ceramides). The absence of double bonds in tetracosanoic acid highlights how unsaturation in this compound may enhance metabolic versatility .

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